2-Methyl-2-(1-naphthalenyl)morpholine

Medicinal Chemistry Drug Design ADME Optimization

This C2-quaternary morpholine (CAS 109461-26-9) offers a rigid, non-epimerizable scaffold with a free NH handle for rapid N-derivatization — a distinct advantage over locked N-alkyl analogs like CAS 109461-24-7/25-8. Its balanced LogP (2.4) and TPSA (21.3 Ų) support oral bioavailability, while the moderate MW (227.30 g/mol) leaves headroom for fragment growth. Secure this versatile building block to generate proprietary naphthyl-morpholine libraries without stereochemical ambiguity.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 109461-26-9
Cat. No. B12673626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(1-naphthalenyl)morpholine
CAS109461-26-9
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1(CNCCO1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H17NO/c1-15(11-16-9-10-17-15)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,16H,9-11H2,1H3
InChIKeyRMFGXZQBHYLHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(1-naphthalenyl)morpholine (CAS 109461-26-9): Procurement-Relevant Structural and Physicochemical Baseline


2-Methyl-2-(1-naphthalenyl)morpholine (CAS 109461-26-9) is a C-substituted morpholine derivative featuring a quaternary carbon at the morpholine 2-position bearing both a methyl group and a 1-naphthyl substituent [1]. Its molecular formula is C₁₅H₁₇NO, with a computed molecular weight of 227.30 g/mol and an XLogP3-AA value of 2.4 [1]. The compound possesses one hydrogen bond donor (secondary amine nitrogen), two hydrogen bond acceptors (morpholine oxygen and nitrogen), and a topological polar surface area of 21.3 Ų [1]. This structural class—characterized by a quaternary center adjacent to the morpholine heteroatoms—conveys distinct conformational constraints that differentiate it from simpler N-substituted morpholine analogs and influences both its physicochemical behavior and its utility as a building block in medicinal chemistry programs [1].

Why 2-Methyl-2-(1-naphthalenyl)morpholine (CAS 109461-26-9) Cannot Be Casually Interchanged with Other Morpholine Derivatives


Morpholine-based compounds exhibit widely divergent properties depending on the specific substitution pattern, particularly at the C2 position. The presence of a quaternary carbon bearing both a methyl group and a bulky 1-naphthyl substituent—as found in 2-Methyl-2-(1-naphthalenyl)morpholine—imposes a unique conformational constraint that is absent in simpler N-alkylated morpholines or in C2-monosubstituted analogs [1]. This stereoelectronic environment fundamentally alters molecular geometry, hydrogen bonding capacity, and lipophilicity (XLogP3-AA = 2.4) relative to other morpholine derivatives [1]. In medicinal chemistry and chemical biology contexts, even subtle changes in substitution pattern can lead to substantial differences in target binding affinity, metabolic stability, and pharmacokinetic profile [2]. Consequently, substituting this compound with a different morpholine analog—even one bearing a similar naphthyl moiety but differing in substitution position or additional N-substituents—cannot be presumed to yield equivalent experimental outcomes and may invalidate structure-activity relationship (SAR) interpretations.

2-Methyl-2-(1-naphthalenyl)morpholine (CAS 109461-26-9): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Comparative Lipophilicity (XLogP3-AA): Enhanced Membrane Permeability Potential vs. N-Unsubstituted Morpholine

2-Methyl-2-(1-naphthalenyl)morpholine exhibits a computed XLogP3-AA value of 2.4, which is substantially higher than the logP of unsubstituted morpholine (approximately -0.86) [1][2]. This ~3.3 log unit increase in lipophilicity is conferred by the combined hydrophobic contributions of the 2-methyl and 1-naphthyl substituents attached to the quaternary C2 carbon. Elevated lipophilicity within this range is generally associated with improved passive membrane permeability and enhanced blood-brain barrier penetration potential, making this compound a more suitable candidate than morpholine itself for programs targeting intracellular or CNS-resident proteins [2].

Medicinal Chemistry Drug Design ADME Optimization

Molecular Weight Differentiation: Intermediate MW Profile vs. Larger N-Benzylated Analogs

2-Methyl-2-(1-naphthalenyl)morpholine has a molecular weight of 227.30 g/mol [1]. This positions it in an intermediate MW range that is notably lower than closely related N-benzylated analogs such as 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine (CAS 109461-24-7, MW = 317.4 g/mol) and 2-Methyl-2-(1-naphthalenyl)-4-(1-methylethyl)morpholine (CAS 109461-25-8, MW = 269.39 g/mol) . The ~40–90 Da MW reduction relative to these N-substituted comparators translates to a more favorable ligand efficiency starting point and avoids the MW penalty often associated with additional lipophilic bulk that can compromise downstream developability.

Lead Optimization Fragment-Based Drug Discovery Physicochemical Property Optimization

Topological Polar Surface Area (TPSA): Favorable Oral Bioavailability Potential vs. Higher TPSA Morpholine Derivatives

2-Methyl-2-(1-naphthalenyl)morpholine exhibits a computed topological polar surface area (TPSA) of 21.3 Ų [1]. This value falls well below the widely referenced Veber threshold of 140 Ų for predicting favorable oral bioavailability and is also substantially lower than the TPSA of common morpholine-containing drug fragments bearing additional polar functionality [2]. For comparison, the N-benzylated analog (CAS 109461-24-7) has a TPSA of 12.5 Ų [3], while N-(2-hydroxyethyl)morpholine exhibits a TPSA of 32.7 Ų. The compound's TPSA of 21.3 Ų represents an intermediate polar surface area that balances sufficient polarity for aqueous solubility (estimated solubility pH 7.2 ~5 mg/mL, fraction unbound ~40%) [4] with low enough polarity to maintain passive permeability across biological membranes.

ADME Prediction Oral Bioavailability Physicochemical Property Filters

Hydrogen Bonding Capacity: Single H-Bond Donor Enables Selective Derivatization vs. N-Substituted Analogs

2-Methyl-2-(1-naphthalenyl)morpholine contains exactly one hydrogen bond donor (the secondary amine nitrogen of the morpholine ring) and two hydrogen bond acceptors (the morpholine oxygen and nitrogen) [1]. This H-bond donor count of 1 distinguishes it from N-substituted analogs such as 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine (0 H-bond donors) and from ring-opened or hydroxylated derivatives that possess multiple donors. The presence of a single, reactive secondary amine provides a unique, chemically addressable handle for further derivatization—including N-alkylation, N-acylation, or N-sulfonylation—while the quaternary C2 center precludes epimerization and maintains structural rigidity at the substitution point [1].

Medicinal Chemistry Scaffold Functionalization SAR Exploration

Procurement-Driven Application Scenarios for 2-Methyl-2-(1-naphthalenyl)morpholine (CAS 109461-26-9)


Medicinal Chemistry Lead Optimization Requiring a Structurally Rigid, Lipophilic Morpholine Scaffold

2-Methyl-2-(1-naphthalenyl)morpholine serves as an ideal core scaffold for medicinal chemistry programs targeting intracellular or CNS-resident proteins where a specific, non-epimerizable conformational constraint is required. Its quaternary C2 center, bearing both a methyl group and a bulky 1-naphthyl moiety, eliminates stereochemical ambiguity at this position while providing an XLogP3-AA of 2.4—favorable for passive membrane permeability [1]. The free secondary amine (1 H-bond donor) provides a synthetic handle for parallel diversification [1], while its intermediate MW of 227.30 g/mol offers ligand efficiency headroom that is absent in larger N-substituted analogs . This combination of properties makes the compound particularly suitable as a starting point for fragment elaboration or as a conformationally restricted replacement for flexible N-alkyl morpholine moieties.

Physicochemical Property-Driven Library Design for Oral Bioavailability Optimization

For discovery programs focused on optimizing oral bioavailability, 2-Methyl-2-(1-naphthalenyl)morpholine presents a favorable starting point due to its balanced physicochemical profile. Its TPSA of 21.3 Ų falls well below the Veber threshold of 140 Ų, while its XLogP3-AA of 2.4 resides within an optimal range for balancing permeability and solubility [1][2]. Class-level data for morpholine derivatives indicate solubility at pH 7.2 of approximately 5 mg/mL and fraction unbound of ~40% [3], suggesting acceptable developability potential. The compound's molecular weight (227.30 g/mol) positions it favorably for subsequent synthetic elaboration without breaching typical oral drug property guidelines [1]. These attributes support its inclusion in screening libraries aimed at identifying orally bioavailable lead compounds.

Building Block for Synthesis of Patent-Protected Naphthyl-Morpholine Derivatives

The unsubstituted secondary amine of 2-Methyl-2-(1-naphthalenyl)morpholine renders it a valuable synthetic intermediate for generating proprietary naphthyl-morpholine analogs through N-functionalization [1]. In contrast to commercially available N-substituted analogs (e.g., N-benzyl derivative CAS 109461-24-7, N-isopropyl derivative CAS 109461-25-8), which lack reactive amine functionality [4], this compound can be directly elaborated via alkylation, acylation, reductive amination, or sulfonylation without requiring deprotection steps. The quaternary C2 center ensures that derivatization at nitrogen does not introduce stereochemical complexity at the adjacent carbon, simplifying analytical characterization and facilitating SAR interpretation. This synthetic versatility supports its use in generating focused libraries around the naphthyl-morpholine chemotype for intellectual property generation.

Reference Standard for Analytical Method Development in Naphthyl-Morpholine SAR Programs

Due to its well-defined structure and the availability of authoritative reference data, 2-Methyl-2-(1-naphthalenyl)morpholine can serve as a reference standard for analytical method development in research programs investigating naphthyl-substituted morpholine derivatives. Its unique combination of a quaternary C2 center, a single H-bond donor, and moderate lipophilicity (XLogP3-AA = 2.4) produces a distinctive chromatographic and spectroscopic fingerprint [1]. The compound's intermediate MW (227.30 g/mol) and well-resolved NMR spectra (InChIKey: RMFGXZQBHYLHFC-UHFFFAOYSA-N) facilitate its use as a calibration standard for LC-MS and NMR-based purity assessment of structurally related analogs [1]. This application supports quality control and analytical reproducibility in both academic and industrial medicinal chemistry settings.

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